molecular formula C9H12N4O2S2 B6971152 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide

Cat. No.: B6971152
M. Wt: 272.4 g/mol
InChI Key: KGYYHNIMUPEUNG-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl ethyl sulfide with sodium hydride in the presence of a suitable solvent.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene-triazole intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their structure and function.

    Pathways: The compound may interfere with metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide
  • 5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonyl chloride

Uniqueness

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, triazole ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

5-ethyl-N-(2-methyl-1,2,4-triazol-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S2/c1-3-7-4-5-8(16-7)17(14,15)12-9-10-6-11-13(9)2/h4-6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYYHNIMUPEUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=NC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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